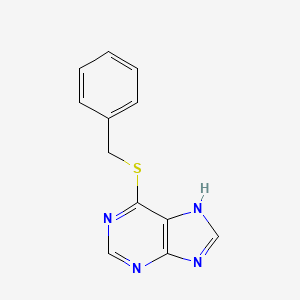

Purine, 6-(benzylthio)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Benzylsulfanyl-9H-purine is a purine derivative with the molecular formula C12H10N4S This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring system

準備方法

合成経路と反応条件: 6-ベンジルスルファニル-9H-プリンの合成は、通常、水酸化ナトリウムなどの塩基の存在下で、6-メルカプトプリンとベンジルブロミドを反応させることから始まります 。この反応は約30分間室温で行われ、目的の化合物が生成されます。

工業生産方法: 6-ベンジルスルファニル-9H-プリンの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室環境で使用されるものと同様の反応条件を使用して大規模合成を行うことを含みます。反応のスケーラビリティと出発物質の入手可能性は、工業生産における重要な要素です。

化学反応の分析

反応の種類: 6-ベンジルスルファニル-9H-プリンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。

還元: 還元反応では、ベンジルスルファニル基をチオール基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応はさまざまなプリン誘導体を生成する可能性があります。

科学的研究の応用

Anticancer Activity

Purine derivatives, including 6-(benzylthio)-purine, have been investigated for their potential as anticancer agents. Research has shown that modifications at the 6-position of purines can enhance their activity against various cancers. For instance, compounds similar to 6-(benzylthio)-purine have been evaluated for their effects on energy metabolism in cancer cells. One notable study highlighted the efficacy of CPI-613 (6,8-bis-benzylthio-octanoic acid), which targets altered energy metabolism in cancer cells and has shown promise in clinical trials for treating pancreatic cancer and acute myeloid leukemia (AML) .

Antimycobacterial Agents

The compound has also been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A study indicated that 6-thio purine analogs exhibited significant inhibitory activity against M. tuberculosis, with certain derivatives demonstrating low cytotoxicity . The presence of a benzyl group at the 6-position was found to enhance the compound's effectiveness against drug-resistant strains.

Synthetic Pathways

The synthesis of 6-(benzylthio)-purine typically involves reactions that introduce the benzylthio group at the 6-position of the purine ring. Various methods have been employed, including alkylthiolation reactions with benzyl thiol under specific conditions to yield the desired product .

| Synthetic Method | Yield (%) | Notes |

|---|---|---|

| Alkylthiolation with benzyl thiol | 74% | Effective for introducing the benzylthio group |

| Reaction with arylboronic acid | 76-94% | Demonstrated regioselectivity in arylation reactions |

Reaction Mechanisms

The reaction mechanisms involving 6-(benzylthio)-purine often include electrophilic substitutions where electron-donating groups enhance reactivity at specific sites on the purine ring. For example, studies have shown that substituents can influence regioselectivity during cyanation reactions .

Purinergic Signaling

Research into purinergic signaling has revealed that purines play a crucial role in various physiological processes, including immune response and inflammation regulation. Compounds like 6-(benzylthio)-purine may serve as agonists for purinergic receptors, influencing cellular signaling pathways .

Cytokinin Activity

Another significant application is in plant biology, where derivatives like 6-benzylaminopurine function as cytokinins—hormones that promote cell division and growth in plants . This indicates a broader applicability of purine derivatives beyond human medicine.

Case Studies and Research Findings

Several studies have documented the effectiveness of purine derivatives in clinical and laboratory settings:

作用機序

6-ベンジルスルファニル-9H-プリンの作用機序は、特定の分子標的との相互作用を含みます。これは、特定の酵素を阻害することが知られており、細胞プロセスの破壊につながる可能性があります。 この化合物は、水素結合を形成し、酵素上の求核部位と相互作用する能力は、その機序の重要な側面です .

類似の化合物:

6-メルカプトプリン: 白血病の治療に使用されるプリンアナログ。

6-チオグアニン: 同様の治療的応用を持つ別のプリンアナログ。

9-ベンジル-6-チオプリン: 構造は似ていますが、置換基が異なります。

独自性: 6-ベンジルスルファニル-9H-プリンは、ベンジルスルファニル基の存在によって独自性があり、明確な化学的性質と反応性を付与します。 これは、研究と潜在的な治療的用途において貴重な化合物になります .

類似化合物との比較

6-Mercaptopurine: A purine analog used in the treatment of leukemia.

6-Thioguanine: Another purine analog with similar therapeutic applications.

9-Benzyl-6-thiopurine: A compound with a similar structure but different substituents.

Uniqueness: 6-Benzylsulfanyl-9H-purine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

Purine, 6-(benzylthio)- is a notable compound within the purine family, recognized for its significant biological activity. This compound has garnered attention due to its structural similarity to natural nucleobases, which positions it as a potential therapeutic agent in various medical applications. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Purine, 6-(benzylthio)- features a benzylthio group at the 6-position of the purine structure. This unique substitution enhances its reactivity and interaction with biological targets. The compound's molecular formula and weight contribute to its functional properties in biological systems.

Biological Activity Overview

The biological activity of Purine, 6-(benzylthio)- is primarily attributed to its ability to interact with enzymes involved in purine metabolism. Notably, it has been studied for its potential to inhibit key enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in nucleotide metabolism. These interactions can lead to alterations in metabolic pathways, providing insights into the compound's therapeutic effects.

Therapeutic Potential

Purine derivatives have been investigated for their efficacy against various diseases, including:

- Cancer : Compounds similar to Purine, 6-(benzylthio)- have shown promise in targeting cancer cell proliferation and survival pathways. They may inhibit protein kinases and other enzymes involved in tumor growth.

- Infectious Diseases : Research indicates that purine analogs can exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis and Leishmania species .

- Viral Infections : The compound's structural features may enhance its effectiveness against viral infections by interfering with viral replication mechanisms.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of Purine, 6-(benzylthio)-:

- Antimycobacterial Activity : A study on 6-oxo and 6-thio purine analogs revealed high inhibitory activity against Mycobacterium tuberculosis. Compounds with similar structures demonstrated significant potency, suggesting that Purine, 6-(benzylthio)- may exhibit comparable effects .

- Antileishmanial Evaluation : In vitro evaluations of various 6-substituted purines indicated that certain derivatives showed promising activity against Leishmania amazonensis, with IC50 values indicating effective inhibition of parasite growth .

- Inhibition of Enzymatic Activity : Research has shown that Purine, 6-(benzylthio)- can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition suggests potential applications in cancer therapy by disrupting uncontrolled cell division .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of Purine, 6-(benzylthio)- with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Aminopurine | Amino group at position 6 | Role in nucleic acid synthesis |

| 6-Benzylaminopurine | Benzylamine group at position 6 | Plant growth regulator |

| 6-Mercaptopurine | Thiol group at position 6 | Immunosuppressive drug |

| 9-Benzyl-6-thiopurine | Benzyl group at position 9 | Unique reactivity due to thiol substitution |

| Purine, 6-(benzylthio)- | Benzylthio group at position 6 | Potential anti-cancer and anti-infective properties |

特性

CAS番号 |

724-34-5 |

|---|---|

分子式 |

C12H10N4S |

分子量 |

242.30 g/mol |

IUPAC名 |

6-benzylsulfanyl-7H-purine |

InChI |

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) |

InChIキー |

ULIQGBPQLPCTAJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |

Key on ui other cas no. |

724-34-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。